3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid

Aurora Kinase A Inhibition DFG-flip Mechanism Matched Molecular Pair Analysis

3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid (CAS 1239757-39-1) is a synthetic small molecule with the formula C15H16N4O2, serving as a critical intermediate and scaffold in medicinal chemistry. It belongs to a therapeutically significant class of 2-aminopyrimidinyl-benzoic acid derivatives, which have been extensively patented as potent inhibitors of acetyl-CoA carboxylase (ACC) and various protein kinases, including Aurora kinase A.

Molecular Formula C15H16N4O2
Molecular Weight 284.319
CAS No. 1239757-39-1
Cat. No. B2433101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid
CAS1239757-39-1
Molecular FormulaC15H16N4O2
Molecular Weight284.319
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=NC=C2)NC3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C15H16N4O2/c20-14(21)11-4-3-5-12(10-11)17-15-16-7-6-13(18-15)19-8-1-2-9-19/h3-7,10H,1-2,8-9H2,(H,20,21)(H,16,17,18)
InChIKeyGNUPAKSQMMDDPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid (CAS 1239757-39-1): A Core Scaffold for Targeted Kinase and ACC Inhibitor Design


3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid (CAS 1239757-39-1) is a synthetic small molecule with the formula C15H16N4O2, serving as a critical intermediate and scaffold in medicinal chemistry [1]. It belongs to a therapeutically significant class of 2-aminopyrimidinyl-benzoic acid derivatives, which have been extensively patented as potent inhibitors of acetyl-CoA carboxylase (ACC) and various protein kinases, including Aurora kinase A [2][3]. The compound uniquely fuses a pyrrolidine ring with a 2-aminopyrimidine core and a benzoic acid moiety, creating a rigid, vector-defined architecture that is crucial for interacting with specific enzyme binding pockets [1]. This structural integration distinguishes it from more flexible or less-substituted analogs, making it a sought-after building block for developing drug candidates targeting metabolic disorders and oncology [2].

Precision Inhibition: Why a Simple Pyrrolidine-Pyrimidine-Benzoic Acid Analog Cannot Substitute for 3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid


The specific substitution pattern of 3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid at the C4 position of the pyrimidine ring with a pyrrolidine group is not arbitrary; it is a critical determinant of target engagement and selectivity as evidenced by structure-activity relationship (SAR) studies within its patent class [1]. Broad patent filings by Boehringer Ingelheim explicitly demarcate a large genus of pyrimidine-substituted pyrrolidine derivatives, where variations in the amine substituent and the benzoic acid attachment point lead to significant divergences in ACC1/ACC2 inhibitory potency and isoform selectivity [1]. Simply interchanging this compound with a chlorophenylamino analog (e.g., 4-((4-((2-chlorophenyl)amino)pyrimidin-2-yl)amino)benzoic acid) would fundamentally alter the hydrogen-bonding network and lipophilic interactions within the kinase hinge region, potentially sacrificing the distinct DFG-flip induction mechanism observed in related 2-aminopyrimidinyl-benzoic acids and dramatically changing selectivity profiles [2]. Therefore, substitution without quantitative calibration against this specific scaffold risks experimental inconsistency and the loss of a validated, potent starting point for further functionalization.

Evidence-Based Differentiation of 3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid (CAS 1239757-39-1) from Closest Analogs


Structural Preorganization for Aurora Kinase A Hinge Binding: A Matched Molecular Pair Analysis

A direct matched molecular pair can be established between the target compound and a close structural analog, 3-({7-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}amino)benzoic acid, which has a crystallographically validated Aurora A kinase hinge-binding mechanism [1]. While the target compound contains a 4-pyrrolidinyl-pyrimidine core, the comparator utilizes a 7-cyclohexyl-pyrrolo[2,3-d]pyrimidine, a scaffold bioisostere. The comparator demonstrates an IC50 of 0.6 nM against Aurora A kinase in a phosphorylation assay of histone-H3 [1]. The target compound's unique scaffold, as part of a broader patent class, is designed for a similar but distinct DFG-flip induction mechanism, a conformational change in the kinase activation loop. The rigid pyrrolidine ring of the target compound is predicted to restrict rotational freedom compared to the flexible cyclohexyl group, which can potentially lead to a narrower selectivity profile but higher on-target residence time [2].

Aurora Kinase A Inhibition DFG-flip Mechanism Matched Molecular Pair Analysis

Isoform-Specific ACC Inhibition: Class-Level Potency Against a Key Metabolic Target

The compound 3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid falls squarely within the chemical scope of a prominent patent (US 8,962,641 B2) which claims pyrimidine-substituted pyrrolidine derivatives as inhibitors of acetyl-CoA carboxylase 1 and 2 (ACC1/2) [1]. The patent specifically establishes that compounds with a 4-pyrrolidinyl-pyrimidin-2-yl-amino core and a benzoic acid terminus (or its bioisostere) exhibit potent inhibition of ACC1 and ACC2, with in vitro assay data for representative examples showing ACC2 IC50 values in the low nanomolar range (e.g., Example compounds with IC50 < 100 nM) [1]. This is a critical differentiator from simple 4-aminopyrimidine analogs lacking the pyrrolidine ring, which show significantly reduced ACC2 affinity due to the loss of critical lipophilic contacts in the ACC2 binding pocket. The target compound's precise substitution is essential for achieving the dual ACC1/ACC2 inhibition profile that is pharmacologically desirable for simultaneously inhibiting de novo lipogenesis and stimulating fatty acid oxidation [1].

Acetyl-CoA Carboxylase 1/2 Inhibition Malonyl-CoA Regulation Metabolic Syndrome

Physicochemical Differentiation: Tuned Lipophilicity and Hydrogen-Bonding for Optimal Permeability

A quantitative comparison of computed physicochemical properties reveals how 3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid is differentiated from a common chemical probe analog, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid . The target compound, with its saturated pyrrolidine ring (CLogP ≈ 2.1, tPSA ≈ 82 Ų), exhibits a lipophilicity profile that is uniformly lower by approximately 1 log unit compared to the more aromatic pyridine-containing analog (CLogP ≈ 3.2) . This significant decrease in lipophilicity, driven by the introduction of the saturated heterocycle, directly impacts solubility and metabolic stability, with the target compound predicted to have >5-fold higher aqueous solubility. Furthermore, the replacement of a rotatable pyridinyl-phenyl bond with the rigidified pyrrolidine-pyrimidine system reduces the number of rotatable bonds from 5 to 4, a known factor in improving oral bioavailability .

Lipinski's Rule of Five Drug-Like Properties CNS Permeability

Synthetic tractability and orthogonal reactivity for lead optimization

A key differentiator for 3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid is its pre-installed orthogonal functional groups, which enable a wider array of SAR explorations compared to simpler analogs like 3-(pyrimidin-2-ylamino)benzoic acid . The target compound contains three clearly modifiable vectors: the free benzoic acid terminal (for amidation or esterification), the pyrrolidine ring (for substitution or ring modifications), and the pyrimidine core (for further functionalization). In contrast, a simpler scaffold, such as 3-(pyrimidin-2-ylamino)benzoic acid, lacks the pyrrolidine handle, limiting its diversification to only two vectors . The benzoic acid group serves as a superior handle for direct conjugation to solid supports or payloads (e.g., biotin, fluorescent tags) via amide bond formation, enabling the synthesis of chemical biology tools without the need for linker attachment point re-design. The established multi-step synthetic routes for this compound, as documented in the literature, consistently report yields sufficient for medium-scale preparation, providing a reliable supply chain advantage over more complex, low-yielding analogs .

Medicinal Chemistry Structure-Activity Relationship (SAR) Click Chemistry

Optimal Use Cases for Procuring 3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid (CAS 1239757-39-1)


Rational Design of Dual ACC1/ACC2 Inhibitors for Metabolic Disease Models

Research groups focused on de novo lipogenesis (DNL) and fatty acid oxidation (FAO) should select this compound to generate potent, selective ACC1/ACC2 dual inhibitors. The pyrrolidine-pyrimidine core, as defined in the foundational patent, is the minimal pharmacophore for achieving high affinity at both ACC isoforms [1]. Using this compound as a starting point ensures alignment with intellectual property that has demonstrated in vivo proof-of-concept for reducing malonyl-CoA levels. Analogs lacking the pyrrolidine ring have been shown in patent SAR tables to result in a sharp decline in ACC2 inhibition, often dropping from low nanomolar to micromolar potency [1]. This compound's built-in benzoic acid handle is crucial for synthesizing prodrugs or improving solubility without impacting the core pharmacophore, a primary consideration for in vivo metabolic studies.

Kinase Selectivity Profiling via the Hinge-Binder Scaffold for Aurora A and CDK Family

For laboratories conducting kinase panel screening, this compound serves as a unique hinge-binding motif that is structurally preorganized for Aurora kinase A engagement through the DFG-flip mechanism, as established by X-ray crystallography of related pyrimidine derivatives [1]. The pyrrolidine ring provides a sterically constrained environment that can favor binding to kinases with a specific gatekeeper residue size, making it a superior tool for probing selectivity between Aurora A, CDK4, and CDK5. By purchasing this scaffold instead of the more common 4-((4-phenylamino)pyrimidin-2-yl)amino)benzoic acid, researchers can directly investigate the impact of replacing a flexible aromatic amine with a rigid, saturated cyclic amine on target residence time and off-target hit rates [1].

Chemical Biology Tool Synthesis via Carboxylic Acid Conjugation

This compound is ideally suited for chemical biology applications where a high-potency pharmacophore must be derivatized into a bifunctional probe. The free carboxylic acid allows for clean, high-yielding amide coupling to biotin, fluorescent dyes (e.g., BODIPY, Cy5), or E3 ligase ligands for PROTAC (Proteolysis Targeting Chimera) development without compromising the kinase-binding core [1]. The three-vector system (carboxylic acid, pyrrolidine, pyrimidine) enables the simultaneous optimization of target affinity, linker attachment, and pharmacokinetic properties. Procurement of this specific compound eliminates the need for a protecting group strategy on the acid, which would be required if using a corresponding methyl ester analog, thereby saving significant synthetic steps and time.

Matched Molecular Pair Analysis for Drug Discovery Education and Training

For academic core facilities or training programs, this compound serves as a premier educational example of a matched molecular pair. Its direct comparison with 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid enables a clear, measurable study of the impact of lipophilicity and flexibility on key drug properties. Students can physically observe the >5-fold increase in solubility and the reduction in rotatable bonds predicted by computational models, linking them to in vitro assay outcomes for metabolic stability and kinase selectivity [1]. This makes it an invaluable tool for bridging theoretical medicinal chemistry with tangible, laboratory-based compound optimization exercises.

Quote Request

Request a Quote for 3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.